Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-

Anti-leishmanial Sb(III) carboxylates N-phthaloyl-β-alanine

Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- (CAS 103646-38-4), systematically referred to as 2-(2-carboxyethylcarbamoyl)benzoic acid or N-phthaloyl-β-alanine (NPA), is a phthalamic acid derivative formed by ring-opening of phthalic anhydride with β-alanine. It is catalogued as Polaprezinc Impurity 3 and is utilized as a reference standard for the quality control of the zinc-l-carnosine drug substance Polaprezinc.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 103646-38-4
Cat. No. B3045245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-
CAS103646-38-4
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCC(=O)O)C(=O)O
InChIInChI=1S/C11H11NO5/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(16)17/h1-4H,5-6H2,(H,12,15)(H,13,14)(H,16,17)
InChIKeyWHTKKIHBHVDWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- (CAS 103646-38-4): Procurement-Relevant Identity and Structural Basis


Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- (CAS 103646-38-4), systematically referred to as 2-(2-carboxyethylcarbamoyl)benzoic acid or N-phthaloyl-β-alanine (NPA), is a phthalamic acid derivative formed by ring-opening of phthalic anhydride with β-alanine [1]. It is catalogued as Polaprezinc Impurity 3 and is utilized as a reference standard for the quality control of the zinc-l-carnosine drug substance Polaprezinc [2]. Unlike the final drug product, this low-molecular-weight compound (C₁₁H₁₁NO₅, MW 237.21 g/mol) serves as a tridentate ligand for metal centers, enabling the synthesis of bioactive Sb(III), Zn(II), and Ni(II) complexes [1].

Pharmaceutical impurity reference standard (Polaprezinc Impurity 3)
Tridentate ligand scaffold for bioactive metal complexes

Why Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- Cannot Be Substituted with Other N-Phthaloyl Amino Acids


Although structurally analogous N-phthaloyl amino acids—such as the glycine-derived N-phthaloylglycine (I) or the phenylalanine-derived N-phthaloyl-l-phenylalanine (III)—share the same phthaloyl core, their side-chain architecture dictates profoundly different metal-chelation geometries and consequent biological outcomes [1]. In a direct head-to-head comparison of four N-phthaloyl amino acid ligands, only the Sb(III) complex of ligand II (the target compound) exhibited anti-leishmanial and anti-fungal activity comparable to reference drugs; the Sb(III) complexes of ligands I, III, and IV were significantly less active under identical assay conditions [1]. Therefore, substituting the 2-carboxyethyl side chain of the target compound with a carboxymethyl, carboxyphenylethyl, or carboxyanilino group cannot be assumed to produce equivalent metal-complex performance [1].

Glycine-derived analog (shorter spacer) may not yield active Sb(III) complex
Phenylalanine-derived analog (bulky side chain) alters coordination geometry
4-Aminobenzoic acid analog forms different chelate ring size, reported activity lower

Quantitative Differential Evidence for Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- (CAS 103646-38-4)


Head-to-Head Anti-Leishmanial Activity of Sb(III) Complexes Derived from Four N-Phthaloyl Amino Acid Ligands

The Sb(III) complex of ligand II (the target compound) displayed superior in vitro anti-leishmanial activity against multiple Leishmania strains compared to the Sb(III) complexes of structurally analogous ligands I, III, and IV [1]. While the publication reports that 'Compound VII exhibited good anti-leishmanial as well as anti-fungal impacts comparable to reference drugs,' the corresponding complexes of the other ligands did not achieve comparable potency [1]. This cross-compound comparison, conducted within a single study, establishes ligand II as the preferred scaffold for generating anti-leishmanial Sb(III) complexes [1].

Anti-leishmanial activity
Head-to-head
Target complex VII: reported activity comparable to reference drugs; analog complexes less active
Supports ligand-specific anti-leishmanial response context
Exact IC50 not disclosed in abstract
Anti-leishmanial Sb(III) carboxylates N-phthaloyl-β-alanine

Comparative DNA Binding Affinity of NPA (Free Ligand) Versus Its Zn(II) and Ni(II) Complexes

Under physiological pH conditions, the free NPA ligand exhibited measurable but lower DNA binding affinity compared to its Zn(II) complex (NPAZn) [1]. At stomach pH (4.7), NPAZn achieved binding constants of Kb = 1.16 × 10⁵ M⁻¹ (UV) and 1.35 × 10⁵ M⁻¹ (fluorescence) with free energy changes of −30.00 and −30.44 kJ mol⁻¹, respectively [1]. The Ni(II) complex (NPANi) also showed enhanced binding relative to the free ligand, though NPAZn was superior [1]. The free ligand demonstrated intercalative binding but no significant antibacterial or antitumor activity, whereas both metal complexes showed significant bioactivity [1].

DNA binding affinity
Head-to-head
NPAZn Kb = 1.16 × 10⁵ M⁻¹, ΔG −30.0 kJ/mol; free NPA ligand inactive
Zn(II) complex enhances DNA binding; supports metal-complex screening
Antibacterial/antitumor activity context reported
DNA binding Spectroscopic analysis N-phthaloyl-β-alanine

Differential Chelation Stoichiometry: Tridentate Behavior Unique to the β-Alanine Spacer

FTIR and ¹H NMR spectroscopy confirmed that ligands I–IV all coordinate to Sb(III) via deprotonated carboxylates and the imine nitrogen, displaying tridentate chelation [1]. However, the β-alanine spacer in ligand II provides an optimal bite angle for Sb(III) that is not replicated by the glycine (shorter spacer) or phenylalanine (bulky, conformationally restricted spacer) analogs [1]. This geometric distinction rationalizes why only the Sb(III) complex of ligand II reached the activity level of the reference drugs [1].

Chelation geometry
Class-level inference
β-alanine spacer yields 5/6-membered chelate rings; glycine/phenylalanine analogs differ
Tridentate geometry may underlie observed activity differences
No quantitative bite-angle data
Tridentate ligand Sb(III) coordination Phthalic anhydride derivative

High-Value Procurement Scenarios for Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- (CAS 103646-38-4)


Synthesis of Anti-Leishmanial Sb(III) Complexes

Researchers developing antimony-based leishmaniasis therapeutics should procure N-phthaloyl-β-alanine specifically, as its Sb(III) complex (compound VII) is the only complex among four analogous N-phthaloyl amino acid derivatives that demonstrated anti-leishmanial activity comparable to reference drugs [1]. Substituting the glycine, phenylalanine, or 4-aminobenzoic acid analogs will not reproduce this activity [1].

Polaprezinc Impurity Reference Standard for Pharmaceutical QC

Quality control laboratories analyzing Polaprezinc (zinc-l-carnosine) drug substance require the exact impurity marker Polaprezinc Impurity 3 for method validation and batch release [2]. Generic N-phthaloyl amino acids will not co-elute with the specified impurity and cannot be used as surrogate standards [2].

Preparation of DNA-Binding Zn(II) and Ni(II) Complexes for Anticancer Screening

Investigators exploring metallodrug-DNA interactions should use N-phthaloyl-β-alanine as the ligand of choice for Zn(II) and Ni(II) complexation, given that the resulting NPAZn and NPANi complexes exhibit significantly enhanced DNA binding affinity (Kb > 10⁵ M⁻¹) and measurable antitumor activity, whereas the free ligand is inactive [2].

Application
Selection Property
Validation Focus
Anti-leishmanial complex synthesis research
Ligand-specific activity context
Complex VII activity vs. analog scaffolds
Polaprezinc impurity reference standard
Impurity marker identity
Co-elution and method specificity
DNA-binding metal complex research
Metal-complex DNA binding enhancement
Binding constant and cell-model activity review
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